Mirabegron-N-Carbamoylglucuronid

Übersicht

Beschreibung

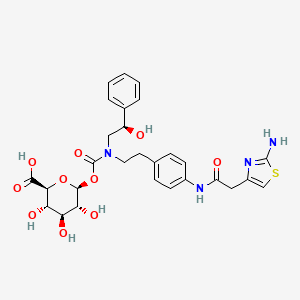

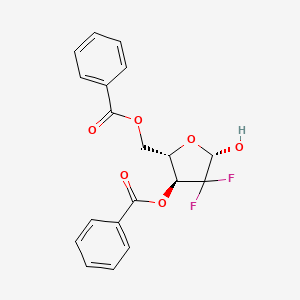

Mirabegron N-carbamoylglucuronide is a metabolite of mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder. This compound is formed through the glucuronidation of mirabegron, a process that enhances its solubility and facilitates its excretion from the body .

Wissenschaftliche Forschungsanwendungen

Mirabegron N-carbamoylglucuronide has several scientific research applications, including:

Pharmacokinetics: Studying the metabolism and excretion of mirabegron in the body.

Drug Development: Understanding the metabolic pathways of mirabegron can aid in the development of new drugs with similar mechanisms of action.

Toxicology: Investigating the safety and potential side effects of mirabegron and its metabolites.

Wirkmechanismus

Target of Action

Mirabegron is a beta-3 adrenergic agonist . It primarily targets the beta-3 adrenergic receptors (β3-AR) , which are predominantly found in the smooth muscle of the bladder . These receptors play a crucial role in the regulation of bladder function .

Mode of Action

Mirabegron interacts with its targets, the β3-AR, by activating them . This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . As a result, the bladder’s storage capacity is increased .

Biochemical Pathways

The activation of β3-AR by Mirabegron leads to the relaxation of the detrusor smooth muscle, which is a key component in the urinary bladder fill-void cycle . This action increases the bladder’s storage capacity, thereby alleviating symptoms of overactive bladder .

Pharmacokinetics

Mirabegron is extensively metabolized, with one of the most important clearance pathways being direct glucuronidation . In humans, several metabolites have been identified, including Mirabegron N-carbamoylglucuronide . The pharmacokinetic profile of Mirabegron has been characterized in healthy subjects, with studies showing that maximum plasma concentrations were reached at approximately 2.8–4.0 hours post-dose . Mirabegron also showed a more than dose-proportional increase in plasma exposure at single doses of 25–100 mg and approximately dose-proportional at high doses of 300 and 400 mg . It was also found to accumulate twofold upon once-daily dosing relative to single-dose data .

Result of Action

The activation of β3-AR by Mirabegron and the subsequent relaxation of the detrusor smooth muscle leads to an increase in bladder capacity . This results in the alleviation of symptoms associated with overactive bladder, such as urinary frequency, urgency, and incontinence .

Biochemische Analyse

Cellular Effects

Mirabegron has been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Mirabegron, its parent compound, is a sympathomimetic beta-3 adrenergic receptor agonist used to relax the smooth muscle of the bladder

Metabolic Pathways

Mirabegron is extensively metabolized via a number of mechanisms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mirabegron N-carbamoylglucuronide involves the glucuronidation of mirabegron. This reaction typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to mirabegron . The specific UGTs involved in this process include UGT2B7, UGT1A3, and UGT1A8 .

Industrial Production Methods

Industrial production of Mirabegron N-carbamoylglucuronide is not commonly practiced, as it is primarily a metabolite formed in vivo. the synthesis of mirabegron itself can be achieved through a series of chemical reactions starting from ®-styrene epoxide, involving regioselective reductive amination and amidation .

Analyse Chemischer Reaktionen

Types of Reactions

Mirabegron N-carbamoylglucuronide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The glucuronidation process that forms Mirabegron N-carbamoylglucuronide typically involves the use of UDP-glucuronic acid as a co-substrate and UGT enzymes as catalysts . The reaction conditions are generally mild, occurring at physiological pH and temperature.

Major Products Formed

The primary product formed from the glucuronidation of mirabegron is Mirabegron N-carbamoylglucuronide. Other metabolites of mirabegron include mirabegron O-glucuronide and N-glucuronide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Oxo-mirabegron N-carbamoylglucuronide: Another metabolite of mirabegron formed through oxidation and glucuronidation.

Mirabegron O-glucuronide: A metabolite formed through the glucuronidation of the hydroxyl group on mirabegron.

Mirabegron N-glucuronide: A metabolite formed through the glucuronidation of the amine group on mirabegron.

Uniqueness

Mirabegron N-carbamoylglucuronide is unique in its specific glucuronidation pattern, which involves the carbamoyl group. This specific modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites of mirabegron .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t19-,21-,22-,23+,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLOKJZIHTWZDZ-FBZAMZGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-67-2 | |

| Record name | Mirabegron N-carbamoylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRABEGRON N-CARBAMOYLGLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9302UF4GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)